REACTION_CXSMILES
|
C(OC([NH:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[C:14]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[N:13]1)=O)C1C=CC=CC=1.Br>C(O)(=O)C.C(OCC)C>[NH2:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[C:14]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[N:13]1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1N=C(C2=C(NC1=O)C=CC=C2)C2=CC=CC=C2
|
Name
|
Intermediate 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
agitated for 0.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is raised to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for an additional 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry is cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
, filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The hydrobromide salt is dried at 60° C. under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.5 mmol | |
AMOUNT: MASS | 6.836 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Name
|
|
Type
|
product
|
Smiles
|
NC1N=C(C2=C(NC1=O)C=CC=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |